molecular formula C3H12N6 B14689509 1,3,5-Triazine-2,4,6-triamine, hexahydro- CAS No. 33676-69-6

1,3,5-Triazine-2,4,6-triamine, hexahydro-

Katalognummer: B14689509
CAS-Nummer: 33676-69-6
Molekulargewicht: 132.17 g/mol
InChI-Schlüssel: PHWGFMYVAOELNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Triazine-2,4,6-triamine, hexahydro-, commonly known as melamine, is an organic compound with the formula C₃H₆N₆. It is a white crystalline solid that is widely used in various industrial applications. Melamine is known for its high nitrogen content, which makes it valuable in the production of resins and plastics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Melamine is typically synthesized from urea through a series of chemical reactions. The process involves heating urea to produce cyanuric acid, which is then converted to melamine through a series of condensation reactions. The overall reaction can be summarized as follows:

6CO(NH2)2C3H6N6+6NH3+3CO26 \text{CO(NH}_2\text{)}_2 \rightarrow \text{C}_3\text{H}_6\text{N}_6 + 6 \text{NH}_3 + 3 \text{CO}_2 6CO(NH2​)2​→C3​H6​N6​+6NH3​+3CO2​

Industrial Production Methods

In industrial settings, melamine is produced using high-pressure and high-temperature conditions. The process involves the use of catalysts to enhance the reaction rate and yield. The most common industrial method is the BASF process, which involves the use of a fluidized bed reactor to achieve efficient conversion of urea to melamine .

Analyse Chemischer Reaktionen

Types of Reactions

Melamine undergoes various chemical reactions, including:

    Oxidation: Melamine can be oxidized to produce cyanuric acid.

    Reduction: Reduction of melamine is less common but can lead to the formation of amines.

    Substitution: Melamine can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Halogenation reactions often use chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Cyanuric acid

    Substitution: Halogenated melamine derivatives

Wissenschaftliche Forschungsanwendungen

Melamine has a wide range of applications in scientific research:

Wirkmechanismus

Melamine exerts its effects primarily through its ability to form hydrogen bonds. This property allows it to interact with various molecular targets, including proteins and nucleic acids. The formation of hydrogen bonds can lead to changes in the structure and function of these molecules, which can have various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyanuric Acid: Another derivative of 1,3,5-triazine, known for its use in swimming pool disinfectants.

    Cyanuric Chloride: Used as a starting material for the synthesis of herbicides and other agrochemicals.

Uniqueness

Melamine is unique among its similar compounds due to its high nitrogen content and its ability to form stable hydrogen bonds. This makes it particularly valuable in the production of resins and plastics, where its properties can enhance the durability and performance of the final products .

Eigenschaften

CAS-Nummer

33676-69-6

Molekularformel

C3H12N6

Molekulargewicht

132.17 g/mol

IUPAC-Name

1,3,5-triazinane-2,4,6-triamine

InChI

InChI=1S/C3H12N6/c4-1-7-2(5)9-3(6)8-1/h1-3,7-9H,4-6H2

InChI-Schlüssel

PHWGFMYVAOELNH-UHFFFAOYSA-N

Kanonische SMILES

C1(NC(NC(N1)N)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.